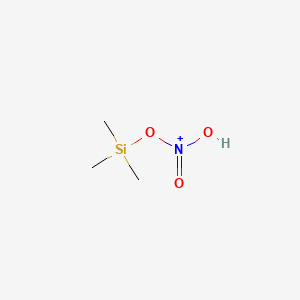

Nitric acid trimethylsilyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Nitric acid trimethylsilyl ester is an organosilicon compound that features a trimethylsilyl group bonded to a nitric acid ester

Vorbereitungsmethoden

Nitric acid trimethylsilyl ester can be synthesized through several methods. One common approach involves the reaction of nitric acid with trimethylsilyl chloride in the presence of a base. This reaction typically occurs under mild conditions and results in the formation of the desired ester along with hydrochloric acid as a byproduct . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

Nitric acid trimethylsilyl ester undergoes various chemical reactions, including hydrolysis, oxidation, and substitution reactions.

Oxidation: The compound can be oxidized under specific conditions to yield different products, depending on the reagents used.

Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents employed.

Wissenschaftliche Forschungsanwendungen

Applications in Organic Synthesis

Nitric acid trimethylsilyl ester is primarily utilized as a nitrating agent in organic synthesis. It allows for the introduction of nitro groups into organic compounds, which is crucial for the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Nitration Reactions

One of the significant applications is in nitration reactions where it acts as a safer alternative to traditional nitrating agents. The use of this compound can lead to higher yields and reduced side reactions compared to conventional methods.

| Reagent | Yield (%) | Conditions |

|---|---|---|

| This compound | >90% | Room temperature, inert atmosphere |

| Conventional Nitrating Mixture | 60-70% | Acidic conditions |

This table illustrates that this compound can achieve yields exceeding 90%, showcasing its efficacy in nitration processes.

Analytical Chemistry Applications

In analytical chemistry, this compound serves as a derivatizing agent for the analysis of alcohols and phenols. The formation of trimethylsilyl ethers enhances the volatility and detectability of these compounds during gas chromatography (GC) analysis.

Derivatization Process

The derivatization process involves reacting alcohols with this compound to form trimethylsilyl ethers:R−OH+ CH3 3SiNO3→R−O−Si(CH3)3+HNO3This reaction significantly improves the sensitivity and resolution in GC analysis.

Case Study 1: Pharmaceutical Synthesis

In a study focused on synthesizing nitro-substituted pharmaceuticals, researchers employed this compound to achieve selective nitration of aromatic compounds. The study reported that using this ester resulted in higher selectivity and fewer by-products compared to traditional nitration methods.

Case Study 2: Environmental Analysis

Another case study demonstrated the application of this compound in environmental monitoring, specifically for detecting phenolic compounds in water samples. The derivatization with this reagent improved the detection limits significantly, allowing for more accurate assessments of pollutants.

Wirkmechanismus

The mechanism of action of nitric acid trimethylsilyl ester involves the reactivity of the trimethylsilyl group and the nitric acid ester moiety. The trimethylsilyl group can act as a protecting group, temporarily masking reactive sites on molecules during chemical reactions . The nitric acid ester moiety can participate in various chemical transformations, including hydrolysis and oxidation, depending on the reaction conditions .

Vergleich Mit ähnlichen Verbindungen

Nitric acid trimethylsilyl ester can be compared with other similar compounds, such as trimethylsilyl chloride and trimethylsilyl acetate.

Trimethylsilyl Chloride: This compound is commonly used as a silylating agent in organic synthesis.

Trimethylsilyl Acetate: This ester is used in similar applications as this compound but has different reactivity and stability profiles.

The uniqueness of this compound lies in its combination of the trimethylsilyl group with the nitric acid ester, providing distinct reactivity and applications in various fields.

Eigenschaften

IUPAC Name |

hydroxy-oxo-trimethylsilyloxyazanium |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H10NO3Si/c1-8(2,3)7-4(5)6/h1-3H3,(H,5,6)/q+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATZLAZHKOPRSQV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)O[N+](=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10NO3Si+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.